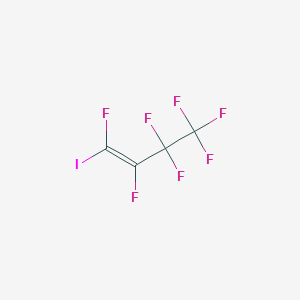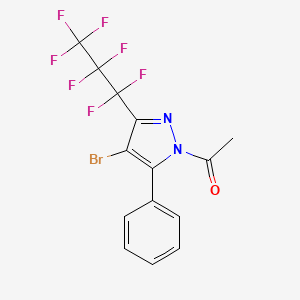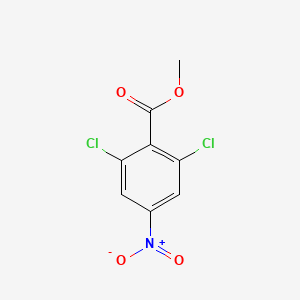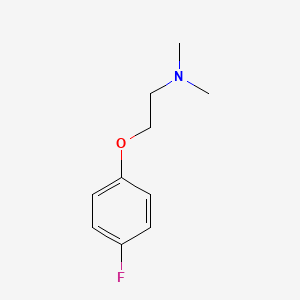
2-(4-氟苯氧基)-N,N-二甲基乙胺
描述
“2-(4-Fluorophenoxy)benzaldehyde” is a laboratory chemical . It does not have any known synonyms and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The compound “2-(4-fluorophenoxy) acetic acid” was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .
Molecular Structure Analysis
The compound “2-(4-fluorophenoxy)benzaldehyde” has a molecular formula of C13H9FO2 . It has a molecular weight of 216.21 .
Physical And Chemical Properties Analysis
“2-(4-Fluorophenoxy)benzaldehyde” has a boiling point of 120 - 122°C at 0.05mm Hg and a melting point of 54 - 56°C .
科学研究应用
氟离子载体和金属识别
Hong 等人 (2012) 的一项研究开发了类似于 2-(4-氟苯氧基)-N,N-二甲基乙胺的衍生物的氟离子载体。这些氟离子载体显示出螯合金属离子(如 Zn+2 和 Cd+2)的能力,表明在金属离子识别和传感中具有潜在应用。
非线性光学中的晶体结构
Boese 等人 (2002) 讨论了包括 2-(4-氟苯氧基) 衍生物在内的化合物的晶体结构,这些衍生物是一系列用于八极非线性光学 (NLO) 的材料的一部分。该研究突出了它们在 NLO 材料开发中的潜力。
神经保护特性
McCowan 等人 (1992) 和 Yu 等人 (1992) 在大脑缺血的大鼠模型中研究了 2-(4-氟苯氧基)-N,N-二甲基乙胺的衍生物。他们发现它具有神经保护作用,表明在治疗脑损伤方面具有潜在应用。
放射性药物合成
Stoll 等人 (2004) 探索了在合成用于成像血清素再摄取转运蛋白位点的放射性药物中使用衍生物。这表明它在开发用于神经系统疾病的诊断工具中的效用。
化学选择性反应途径
Yap 等人 (2014) 研究了结构异构的取代 N,N-二甲基乙胺(包括 2-(4-氟苯氧基) 的衍生物)在钯催化反应中的反应性。他们的发现有助于理解有机合成中的化学选择性途径。
分析化学应用
Abdel-Moety 和 El-bardicy (1985) 开发了一种使用相关化合物的气液色谱法来测定药物制剂中的苯海拉明,证明了其分析效用。
锂酚盐的聚集
Jackman 和 Smith (1988) 研究了锂酚盐(包括氟衍生物)在非质子溶剂中的聚集。这项研究提供了对控制有机合成和反应中聚集的结构因素的见解。
用于选择性检测的荧光团设计
Dhanunjayarao 等人 (2016) 合成了带有 N,N-二甲胺修饰的荧光团,用于选择性检测苦味酸,展示了衍生物在设计选择性传感器中的应用。
自由基形成研究
Eyer 和 Lengfelder (1984) 研究了 4-二甲基氨基苯酚及其产物的自氧化,这些产物在结构上与 2-(4-氟苯氧基)-N,N-二甲基乙胺相关。这项工作有助于理解这些化合物在氧化条件下的行为。
安全和危害
作用机制
Target of Action
Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptor, leading to changes in the receptor’s activity .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target .
生化分析
Biochemical Properties
2-(4-fluorophenoxy)-N,N-dimethylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase 2 (HDAC2), which is involved in the regulation of gene expression through chromatin remodeling . The interaction between 2-(4-fluorophenoxy)-N,N-dimethylethanamine and HDAC2 can lead to changes in the acetylation status of histones, thereby influencing gene expression.
Cellular Effects
2-(4-fluorophenoxy)-N,N-dimethylethanamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDAC2 can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, 2-(4-fluorophenoxy)-N,N-dimethylethanamine may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 2-(4-fluorophenoxy)-N,N-dimethylethanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to HDAC2, inhibiting its activity and leading to an increase in histone acetylation . This change in acetylation status can result in the activation or repression of specific genes, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-fluorophenoxy)-N,N-dimethylethanamine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 2-(4-fluorophenoxy)-N,N-dimethylethanamine is relatively stable under standard laboratory conditions . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-(4-fluorophenoxy)-N,N-dimethylethanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, including changes in gene expression and enzyme activity . It is important to determine the threshold dose at which these effects occur to ensure the safe use of the compound in research.
Metabolic Pathways
2-(4-fluorophenoxy)-N,N-dimethylethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo hydroxylation and sulfonation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways can influence the overall activity and effects of the compound.
Transport and Distribution
The transport and distribution of 2-(4-fluorophenoxy)-N,N-dimethylethanamine within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(4-fluorophenoxy)-N,N-dimethylethanamine can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
2-(4-fluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNDZNSXYFPGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



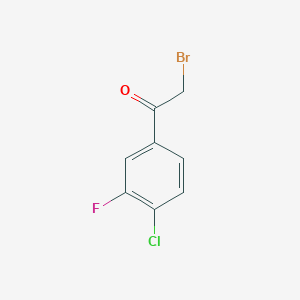
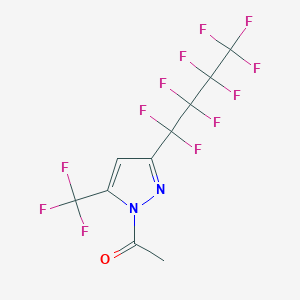
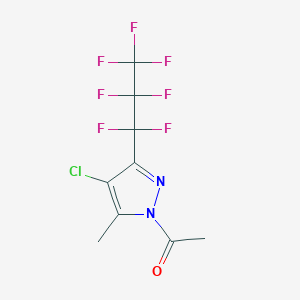
![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole](/img/structure/B3040702.png)
![1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040705.png)
![[3-(Trifluoromethyl)phenyl]methyl 2-methylprop-2-enoate](/img/structure/B3040707.png)
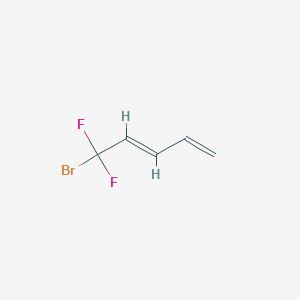

![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole](/img/structure/B3040712.png)
![1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040713.png)

